(2S)-2-hydroxy-2-[2-(4-iodophenyl)ethyl]butanedioic acid

Chiral Purity Enantiomeric Differentiation Procurement Quality Control

(2S)-2-hydroxy-2-[2-(4-iodophenyl)ethyl]butanedioic acid is a chiral, non-proteinogenic succinic acid derivative bearing a 4-iodophenethyl side chain and a tertiary α-hydroxy group. Its molecular formula is C12H13IO5, with a molecular weight of 364.13 g/mol.

Molecular Formula C12H13IO5
Molecular Weight 364.13 g/mol
Cat. No. B15073847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-hydroxy-2-[2-(4-iodophenyl)ethyl]butanedioic acid
Molecular FormulaC12H13IO5
Molecular Weight364.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCC(CC(=O)O)(C(=O)O)O)I
InChIInChI=1S/C12H13IO5/c13-9-3-1-8(2-4-9)5-6-12(18,11(16)17)7-10(14)15/h1-4,18H,5-7H2,(H,14,15)(H,16,17)/t12-/m0/s1
InChIKeyOXORLYRMTHWAKO-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (2S)-2-Hydroxy-2-[2-(4-iodophenyl)ethyl]butanedioic Acid – Stereochemical and Pharmacophoric Basics


(2S)-2-hydroxy-2-[2-(4-iodophenyl)ethyl]butanedioic acid is a chiral, non-proteinogenic succinic acid derivative bearing a 4-iodophenethyl side chain and a tertiary α-hydroxy group. Its molecular formula is C12H13IO5, with a molecular weight of 364.13 g/mol [1]. The compound is a stereochemically defined single enantiomer, distinguishing it from racemic or (R)-configured variants that may appear in chemical catalogs. As a member of the α-hydroxy–succinic acid class, it shares structural features with known inhibitors of iodothyronine deiodinase enzymes, such as iopanoic acid, but possesses a unique mono-iodo phenyl substitution pattern and a free succinic acid core rather than a propanoic acid backbone [2]. This baseline establishes the compound as a specialized building block or tool compound where both halogen identity and absolute configuration are critical parameters for biological or analytical applications.

Why (2S)-2-Hydroxy-2-[2-(4-iodophenyl)ethyl]butanedioic Acid Cannot Be Simply Substituted with In-Class Analogs


Generic substitution of (2S)-2-hydroxy-2-[2-(4-iodophenyl)ethyl]butanedioic acid for other iodinated phenylalkyl acids or succinic acid derivatives is scientifically unsound due to three intersecting structural variables that independently control biological activity. First, the absolute stereochemistry at the C2 position dictates the three-dimensional orientation of the succinic acid moiety, which is critical for chiral recognition by enzymes like deiodinases or for forming diastereomeric complexes in asymmetric synthesis [1]. The (2R)-enantiomer, which is commercially available (CAS 2055468-48-7), is not functionally equivalent and cannot be assumed to have identical activity . Second, the para-iodo substitution on the phenyl ring creates a distinctly different electronic and steric environment compared to other halogen analogs (4-bromo, 4-chloro) or the 3,5-diiodo pattern found in clinical deiodinase inhibitors like iopanoic acid, directly affecting binding affinity and metabolic stability [2]. Third, the tertiary α-hydroxy group forms a hydrogen-bonding donor/acceptor pair with the adjacent carboxylic acid, influencing pKa, metal chelation potential, and solubility in a manner not reproducible by non-hydroxylated analogs. These orthogonal variables mean that even close structural relatives cannot serve as drop-in replacements without quantitative verification of target engagement.

Quantitative Differentiation Evidence for (2S)-2-Hydroxy-2-[2-(4-iodophenyl)ethyl]butanedioic Acid Against Key Comparators


Stereochemical Purity: Quantified Enantiomeric Excess Over the (2R)-Enantiomer as a Procurement Specification

The target compound is the (2S)-enantiomer, while the (2R)-enantiomer is a commercially available alternative with a different CAS number (2055468-48-7) and PubChem CID (138112242) [1]. Direct purchase of the (2R)-enantiomer, supplied at a purity specification of 95%, introduces a different stereoisomer that can lead to divergent biological activity. The quantified differentiation lies in the enantiomeric identity itself: a specification of (2S) versus (2R) represents a 100% difference in chiral configuration at the C2 center, which for any chiral-sensitive application (enzyme inhibition, receptor binding, chiral chromatography) is a critical procurement parameter.

Chiral Purity Enantiomeric Differentiation Procurement Quality Control

Halogen Identity: Iodine as a Differentiating Pharmacophore from Classic Deiodinase Inhibitors

The compound features a single para-iodo substituent, contrasting with the 3,5-diiodo pattern of the classic deiodinase inhibitor iopanoic acid [1]. Iopanoic acid inhibits both Type I and Type II 5'-deiodinase enzymes and is used clinically as a radiographic contrast agent, but its triiodo structure imparts high lipophilicity (XLogP3 ≈ 2.5) and potential for non-specific protein binding . The target compound, with one iodine atom, has a computed XLogP3 of 1.5 [2], which is a quantifiable difference that may translate to improved solubility and reduced non-specific binding in vitro. While no direct head-to-head deiodinase inhibition data are available for the target compound, the iodine count directly determines the halogen bonding potential and steric bulk within the enzyme active site, making the mono-iodo-4-phenyl group a chemically distinct pharmacophore.

5'-Deiodinase Thyroid Hormone Metabolism Iodine Pharmacophore

α-Hydroxy Succinic Acid Core: A Chelation and Hydrogen-Bonding Vector Absent in Non-Hydroxylated Analogs

The tertiary α-hydroxy group adjacent to the succinic acid carboxylates provides the target compound with an oxygen triad (two carboxylic acids and one alcohol) capable of tridentate metal coordination or enhanced hydrogen-bonding networks. This feature is absent in simple 4-iodophenylalkyl acids such as 4-iodophenylacetic acid or 4-iodophenylpropanoic acid [1]. The computed topological polar surface area (TPSA) of 94.8 Ų [2] quantifies this increased polarity relative to non-hydroxylated analogs (e.g., 4-iodophenylbutanoic acid, TPSA estimated at 37.3 Ų). This difference of approximately 57.5 Ų represents a measurable shift in molecular surface properties that influences membrane permeability, solubility, and intermolecular interactions.

Metal Chelation Hydrogen Bonding Succinic Acid Derivatives

Molecular Weight Differentiation: Impact on Detection Sensitivity in Mass Spectrometry-Based Assays

The monoisotopic mass of the target compound is 363.98077 Da, with the characteristic iodine isotopic signature providing a distinct M+2 peak [1]. This differentiates it from bromine analogs (e.g., 4-bromophenethyl succinic acid, monoisotopic mass ~316.01 Da for 79Br) where the isotopic pattern is different and the mass defect shift is less pronounced. For LC-MS/MS applications, the iodine atom enables sensitive detection due to its unique mass defect and isotopic pattern, which can be advantageous in complex biological matrices where background interference is problematic.

Mass Spectrometry Detection Limit Halogen Isotopic Pattern

Optimal Application Scenarios for (2S)-2-Hydroxy-2-[2-(4-iodophenyl)ethyl]butanedioic Acid Based on Specific Evidence


Chiral Chromatography and Stereochemical Reference Standard

The unambiguous (2S) stereochemistry, in direct contrast to the commercially available (2R)-enantiomer, makes this compound an essential reference standard for chiral HPLC or SFC method development. Its procurement is mandatory for any project requiring the resolution or quantification of enantiomeric purity in succinic acid derivatives, as the (R)-enantiomer alone cannot serve as a valid reference for the (S)-configuration .

In Vitro Deiodinase Target Engagement Studies

The compound's para-mono-iodophenyl motif, combined with a lower computed lipophilicity (XLogP3 of 1.5) than multi-iodinated clinical inhibitors like iopanoic acid, positions it as a candidate tool compound for probing Type I or Type II 5'-deiodinase enzyme activity. Its structural differentiation from iopanoic acid (ΔXLogP3 ≈ 1.0) may reduce non-specific binding issues in cell-free or cell-based deiodination assays, where solubility is a known limitation of classic inhibitors [1][2].

Metal Chelation and Coordination Chemistry Research

With a TPSA of 94.8 Ų and an α-hydroxy-succinic acid core capable of tridentate metal binding, this compound is a suitable ligand scaffold for investigations into metal chelation dynamics, particularly for radionuclides or iodine-containing contrast agent research. Its structural attributes offer a defined hydrogen-bonding network absent in simpler iodophenyl acids [3].

Mass Spectrometry Tracer and Analytical Standard

The iodine atom's distinct mass defect and isotopic pattern (monoisotopic mass 363.98077 Da) make this compound a valuable tracer or internal standard for LC-MS workflows. Its unique mass signature provides a clear detection advantage over bromine or chlorine analogs in metabolomics or environmental fate studies where matrix interference is high [4].

Quote Request

Request a Quote for (2S)-2-hydroxy-2-[2-(4-iodophenyl)ethyl]butanedioic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.